Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- VEL-0230, also known as NC-2300, is a potent cathespin K inhibitor. VEL-0230 has dual-acting properties that both stimulates bone formation and inhibits loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis. Velcura Therapeutics is currently being developed by Velcura Therapeutics. Given VEL- 0230's promotion of bone formation, inhibition of bone loss and reduction of calcium levels, Velcura has chosen Myeloma as its lead indication, as the bone fragility, bone pain, high calcium levels and eventual kidney involvement present serious medical and quality of life issues to affected patients.
Brand Name: Vulcanchem
CAS No.: 221144-20-3
VCID: VC0546657
InChI: InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
SMILES: CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Molecular Formula: C14H24NNaO5
Molecular Weight: 309.33 g/mol

Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

CAS No.: 221144-20-3

Cat. No.: VC0546657

Molecular Formula: C14H24NNaO5

Molecular Weight: 309.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- - 221144-20-3

Specification

Description VEL-0230, also known as NC-2300, is a potent cathespin K inhibitor. VEL-0230 has dual-acting properties that both stimulates bone formation and inhibits loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis. Velcura Therapeutics is currently being developed by Velcura Therapeutics. Given VEL- 0230's promotion of bone formation, inhibition of bone loss and reduction of calcium levels, Velcura has chosen Myeloma as its lead indication, as the bone fragility, bone pain, high calcium levels and eventual kidney involvement present serious medical and quality of life issues to affected patients.
CAS No. 221144-20-3
Molecular Formula C14H24NNaO5
Molecular Weight 309.33 g/mol
IUPAC Name sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
Standard InChI Key SGAKODIXAHVUKL-LFELFHSZSA-M
Isomeric SMILES CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+]
SMILES CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Canonical SMILES CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator